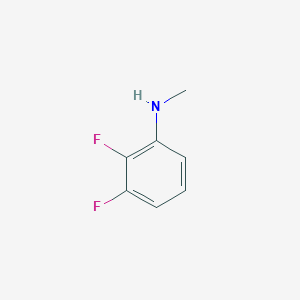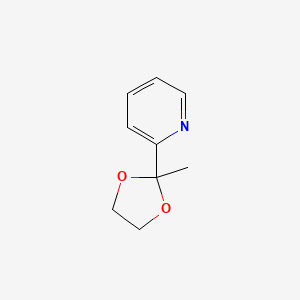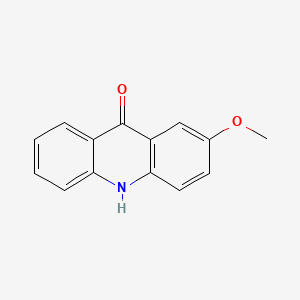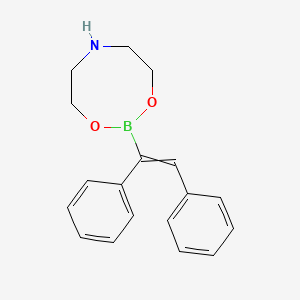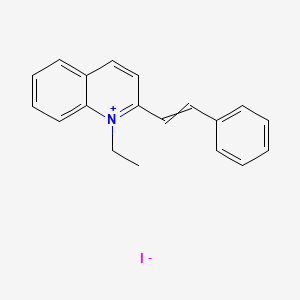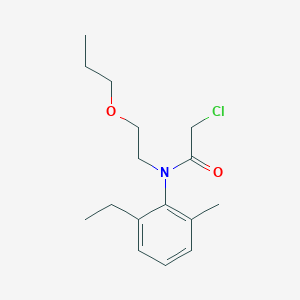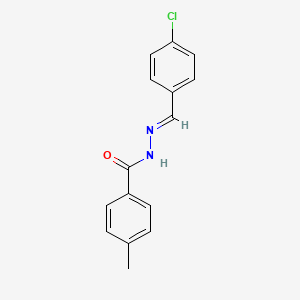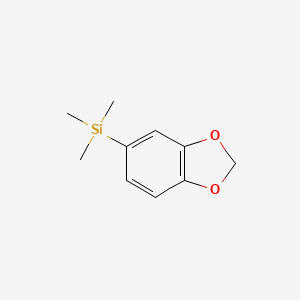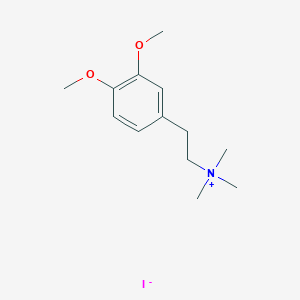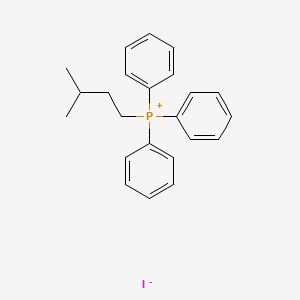![molecular formula C16H22N2O5 B3337068 N-[(Benzyloxy)carbonyl]-N-methylglycylvaline CAS No. 51782-89-9](/img/structure/B3337068.png)
N-[(Benzyloxy)carbonyl]-N-methylglycylvaline
描述
N-[(Benzyloxy)carbonyl]-N-methylglycylvaline: is a synthetic compound that belongs to the class of organic compounds known as amino acid derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of a methylglycylvaline molecule. It is often used in peptide synthesis and as a protecting group in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]-N-methylglycylvaline typically involves the reaction of N-methylglycylvaline with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
- Dissolve N-methylglycylvaline in an appropriate solvent such as dichloromethane.
- Add benzyl chloroformate dropwise to the solution while maintaining the temperature at 0-5°C.
- Add sodium hydroxide solution to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture for a specified period, typically 1-2 hours, at room temperature.
- Extract the product using an organic solvent and purify it by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions: N-[(Benzyloxy)carbonyl]-N-methylglycylvaline undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Free amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-[(Benzyloxy)carbonyl]-N-methylglycylvaline is widely used in peptide synthesis as a protecting group for amino acids. It helps in the selective protection of amino groups, allowing for the stepwise synthesis of peptides.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of peptides and proteins.
Medicine: this compound is used in the development of peptide-based drugs. It is also employed in the synthesis of prodrugs, where the benzyloxycarbonyl group is used to protect the active drug molecule until it reaches the target site.
Industry: In the chemical industry, this compound is used in the synthesis of various fine chemicals and intermediates. It is also used in the production of specialty polymers and materials.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]-N-methylglycylvaline involves the selective protection of amino groups in peptides. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site. This allows for the stepwise synthesis of peptides with high precision. The compound interacts with molecular targets such as enzymes and receptors, influencing their activity and function.
相似化合物的比较
N-[(Benzyloxy)carbonyl]-L-cysteine: Similar in structure but contains a cysteine residue instead of valine.
N-[(Benzyloxy)carbonyl]-L-leucine: Contains a leucine residue instead of valine.
N-[(Benzyloxy)carbonyl]-glycylglycine: Contains a glycine residue instead of valine.
Uniqueness: N-[(Benzyloxy)carbonyl]-N-methylglycylvaline is unique due to the presence of the methylglycylvaline moiety, which imparts specific chemical and biological properties. Its selective protection of amino groups and compatibility with various synthetic routes make it a valuable compound in peptide synthesis and drug development.
属性
IUPAC Name |
3-methyl-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)14(15(20)21)17-13(19)9-18(3)16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUDDGWXYCDJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318709 | |
| Record name | N-[(Benzyloxy)carbonyl]-N-methylglycylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51782-89-9 | |
| Record name | NSC334188 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Benzyloxy)carbonyl]-N-methylglycylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


